4-Benzoylbenzonitrile
Overview
Description
4-Cyanobenzophenone is a benzophenone derivative that can be prepared by treating 4-cyanobenzoyl chloride with benzene. Its reduction under electrochemical condition led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimthyl-1-phenylpropan-1-ol. Its efficiency as triplet sensitizer for norbornadiene(N)→ quadriciane(Q) and Q→ N photoisomerization has been assessed.
Scientific Research Applications
Mesomorphic Properties of Derivatives : 4-Benzoylaminobenzonitrile derivatives exhibit higher transition temperatures than the parent compound due to intramolecular hydrogen bonding, which restricts rotation around the N-benzonitrile bond. This results in a flat molecular structure that influences mesomorphic properties, relevant for materials science applications (Hashimoto, Ujiie, & Mori, 2003).
Anticancer Activity : A family of compounds including various benzonitrile derivatives, such as 4-bromobenzonitrile, showed potent anticancer activity against breast and colorectal cancer cells. The study highlights the potential of these compounds in developing new cancer treatments (Pilon et al., 2020).
Corrosion Inhibition of Mild Steel : Benzonitrile derivatives are effective corrosion inhibitors for mild steel in acidic solutions. Their efficacy is explained by the adsorption of these compounds on the steel surface, influenced by the molecular structure. This has implications in materials protection and maintenance (Chaouiki et al., 2018).
Synthesis and Biological Evaluation of Compounds : The palladium-catalyzed addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to various compounds including 2-aminobenzophenones and 7-benzoylindoles, has been developed. These compounds have shown promising anticancer activity, indicating their potential in pharmaceutical research (Chen, Ye, & Su, 2014).
Photo-Oxidation Catalyst : 4-Benzoylbenzoate intercalated in layered double hydroxides has been shown to be an effective catalyst for the photo-oxidation of sulfides. This suggests its potential in environmental and synthetic chemistry applications (Pigot, Arbitre, Martínez, & Lacombe, 2004).
Mechanism of Action
Target of Action
It’s known that this compound is a benzophenone derivative , and benzophenone derivatives are often used in the synthesis of various pharmaceuticals and organic compounds due to their chemical reactivity .
Mode of Action
It’s known that this compound can be prepared by treating 4-cyanobenzoyl chloride with benzene . Its reduction under electrochemical conditions led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimethyl-1-phenylpropan-1-ol .
Biochemical Pathways
Benzophenone derivatives, in general, are known to interact with various biochemical pathways due to their chemical reactivity .
Pharmacokinetics
The compound’s molecular weight is 20723 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a benzophenone derivative, it’s known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
It’s known that 4-benzoylbenzonitrile is a solid at room temperature and has low solubility in water but can dissolve in many organic solvents such as ethanol, chloroform, and acetic acid .
Future Directions
Properties
IUPAC Name |
4-benzoylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZWJJANSNFQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164514 | |
Record name | 4-Benzoylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-49-7 | |
Record name | 4-Cyanobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1503-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzoylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzoylbenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6QK8C72H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of hydroxylic additives like water or ethanol affect the electrochemical reduction of 4-Cyanobenzophenone?
A1: The electrochemical reduction of 4-Cyanobenzophenone involves a two-step process. The first step, a one-electron reduction to form the anion radical, is significantly influenced by the presence of hydroxylic additives like water or ethanol. [] This is due to the formation of hydrogen bonds between the additive and the 4-Cyanobenzophenone anion radical. [] Interestingly, the formation constants for these hydrogen bonds are stronger with protiated additives (e.g., water) compared to deuterated additives (e.g., heavy water). [] This suggests a significant role of proton dynamics in the interaction.
Q2: Can you elaborate on the second step of 4-Cyanobenzophenone reduction in the presence of water?
A2: In the presence of water, the second reduction step of 4-Cyanobenzophenone proceeds through a concerted proton-electron transfer (CPET) mechanism. [] This means that the electron transfer from the electrode to the 4-Cyanobenzophenone anion radical happens simultaneously with a proton transfer from the water molecule (within the hydrogen-bonded complex) to the oxygen atom of the anion radical. [] This CPET mechanism was confirmed by ruling out alternative mechanisms through experimental data. []
Q3: Are there any studies exploring the electrochemical carboxylation of 4-Cyanobenzophenone?
A3: Yes, research has investigated the electrocarboxylation of 4-Cyanobenzophenone using an ionic liquid electrolyte, specifically [Bmpy][NTf2]. [] While the abstract doesn't provide specific details on the results, this research direction highlights the potential for using electrochemistry to introduce carboxyl groups into 4-Cyanobenzophenone, opening avenues for synthesizing novel derivatives.
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